molecular formula C17H20N4OS B2876016 N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 2094939-71-4

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2876016
CAS No.: 2094939-71-4
M. Wt: 328.43
InChI Key: IVGZXSUQCVBJAT-UHFFFAOYSA-N
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Description

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a pyridine ring, a thiazole ring, and an acetamide group, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the acetamide group and the attachment of the propyl chain with the methyl(prop-2-yn-1-yl)amino substituent. Common reagents used in these reactions include thionyl chloride, pyridine, and acetic anhydride, under controlled conditions such as reflux or inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, catalysts, and purification techniques are critical to achieving high efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[3-[methyl(prop-2-ynyl)amino]propyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-3-10-21(2)11-6-9-19-16(22)12-14-13-23-17(20-14)15-7-4-5-8-18-15/h1,4-5,7-8,13H,6,9-12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGZXSUQCVBJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CC1=CSC(=N1)C2=CC=CC=N2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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